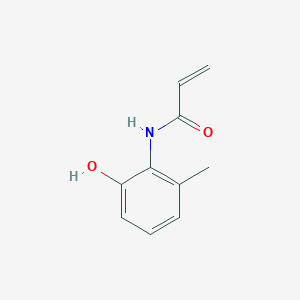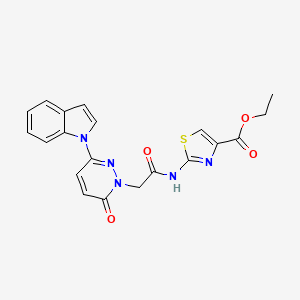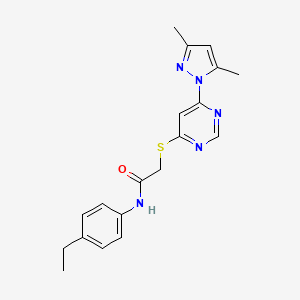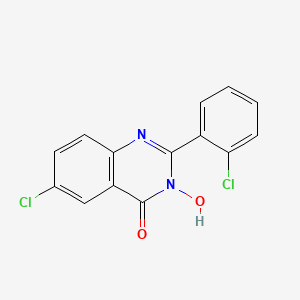
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide, also known as DFO, is a fluorescent dye that is widely used in scientific research for labeling biomolecules. DFO is a derivative of oxazine dye and is known for its high fluorescence quantum yield and photo-stability.
科学的研究の応用
Nitrosamines and Water Technology
Research on nitrosamines, specifically N-nitrosodimethylamine (NDMA), addresses their presence in water technology and the associated health risks. Nitrosamines, including NDMA, have been identified as disinfection by-products in chloraminated waters, posing higher health risks than chlorinated by-products. The review by Nawrocki and Andrzejewski (2011) details the occurrence, precursors, and removal methods of nitrosamines in water, emphasizing the need for photolytic methods for technological application due to their potential for water treatment (Nawrocki & Andrzejewski, 2011).
Mechanisms of Nitrosamine Formation
Sharma (2012) provides an overview of the current knowledge on the mechanism of NDMA formation in water, exploring the kinetics of reactions with disinfectants and the stability of NDMA and its precursors. This research highlights the complex mechanisms behind nitrosamine formation and the potential for various treatment methods to mitigate their presence in water systems (Sharma, 2012).
Nitrosamines in Food and Environmental Health
Lin (1986) discusses the significance of naturally occurring amines and amides as precursors to carcinogenic N-nitroso compounds in vivo, implicating them in the incidence of human cancer. This research underlines the importance of understanding the sources and transformations of these compounds to address their impact on health (Lin, 1986).
Furan Derivatives from Plant Biomass
Chernyshev, Kravchenko, and Ananikov (2017) review the advances in synthesizing 5-hydroxymethylfurfural (HMF) from plant biomass and its potential as an alternative feedstock for the chemical industry. This research is relevant for understanding the applications of furan derivatives, which are structurally related to the furan component of the query compound (Chernyshev, Kravchenko, & Ananikov, 2017).
特性
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5/c1-19(2)13(14-4-3-9-25-14)10-17-15(21)16(22)18-11-5-7-12(8-6-11)20(23)24/h3-9,13H,10H2,1-2H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUUALNDLFHCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3,4-difluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2952126.png)
![1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride](/img/structure/B2952127.png)
![3-butyl-9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2952129.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2952135.png)
![5-(2-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2952136.png)



![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2952141.png)

